molecular formula C16H25N3O3 B2445361 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine CAS No. 2415629-43-3

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B2445361
CAS No.: 2415629-43-3
M. Wt: 307.394
InChI Key: DJYFZWVJZQHAFZ-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a piperidine-1-carbonyl group and a 3,5-dimethyl-1,2-oxazol-4-yl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. One common approach involves the following steps:

    Synthesis of 3,5-Dimethyl-1,2-oxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Preparation of Piperidine-1-carbonyl Chloride: This intermediate can be synthesized by reacting piperidine with phosgene or other chlorinating agents.

    Formation of the Final Compound: The 3,5-dimethyl-1,2-oxazole is reacted with a suitable alkylating agent to introduce the methyl group, followed by coupling with morpholine and piperidine-1-carbonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine will depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The exact pathways involved would require detailed study using techniques such as molecular docking, biochemical assays, and cellular studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)pyrrolidine
  • 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)piperazine

Uniqueness

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or pharmacokinetic properties, making it a valuable candidate for various applications.

Properties

IUPAC Name

[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-12-14(13(2)22-17-12)10-18-8-9-21-15(11-18)16(20)19-6-4-3-5-7-19/h15H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYFZWVJZQHAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCOC(C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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